Methoxymethyl phenyl sulfide
Overview
Description
It is a clear, colorless to almost colorless liquid with a molecular weight of 154.23 g/mol . This compound is known for its unique chemical properties and has been utilized in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Methoxymethyl phenyl sulfide is a chemical compound with the molecular formula C8H10OS
Mode of Action
It has been reported that this compound can undergo a meisenheimer rearrangement . This rearrangement involves the conversion of methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate .
Biochemical Pathways
It is known that the compound can undergo solvent-free permanganate oxidation to yield methoxymethyl phenyl sulfone . This suggests that it may be involved in oxidation-reduction reactions in biochemical pathways.
Result of Action
It is known that the compound can undergo chemical reactions such as the meisenheimer rearrangement and permanganate oxidation . These reactions may result in the formation of new compounds, which could have various effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxymethyl phenyl sulfide can be synthesized through several methods. One common method involves the reaction of phenylmethanethiol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Methoxymethyl phenyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Major Products:
Oxidation: Methoxymethyl phenyl sulfone
Reduction: Methoxymethyl phenyl thiol
Substitution: Various substituted phenyl sulfides depending on the nucleophile used.
Scientific Research Applications
Methoxymethyl phenyl sulfide has been utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Methoxymethyl phenyl sulfide can be compared with other similar compounds such as:
- Methyl phenyl sulfide
- Ethyl phenyl sulfide
- Phenylmethyl sulfide
Uniqueness: this compound is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications .
Properties
IUPAC Name |
methoxymethylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXQVNXSQCRWEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337418 | |
Record name | Methoxymethyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13865-50-4 | |
Record name | [(Methoxymethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13865-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxymethyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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